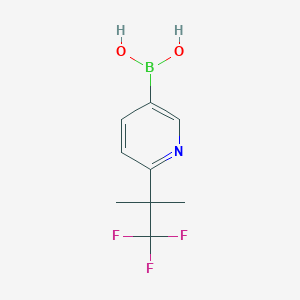
CID 85371172
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a coordination complex of ruthenium. It is known for its role as a homogeneous catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by its yellow to brown color and is often used in research and industrial applications due to its catalytic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with 1,5-cyclooctadiene in an etheral solvent. The reaction proceeds as follows: [ \text{0.25 [CpRuCl]}_4 + \text{1,5-cyclooctadiene} \rightarrow \text{CpRuCl(1,5-cyclooctadiene)} ] where Cp* represents the pentamethylcyclopentadienyl ligand .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) undergoes various types of reactions, including:
Cyclotrimerization: Catalyzes the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate.
C-C Coupling: Facilitates the coupling of norbornenes and norbornadiene with alkynes to form [2 + 2] cycloadducts.
Addition Reactions: Catalyzes the addition of organic disulfides to alkenes, leading to vic-dithioethers.
Common Reagents and Conditions:
Cyclotrimerization: Alkynylboronates, propargyl alcohols, terminal alkynes, and palladium(II) catalysts.
C-C Coupling: Norbornenes, norbornadiene, and alkynes.
Addition Reactions: Organic disulfides and alkenes.
Major Products:
Cyclotrimerization: Arylboronate.
C-C Coupling: [2 + 2] cycloadducts.
Addition Reactions: Vic-dithioethers.
Applications De Recherche Scientifique
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological applications due to its catalytic properties.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the synthesis of complex organic molecules.
Industry: Utilized in industrial processes that require efficient and selective catalysis.
Mécanisme D'action
The mechanism by which Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride
- Dichloro(1,5-cyclooctadiene)ruthenium(II)
- Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer
- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer
Comparison: Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is unique due to its specific combination of ligands, which confer distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in a variety of catalytic applications. Its ability to catalyze a wide range of reactions, including cyclotrimerization and C-C coupling, sets it apart from other ruthenium complexes .
Propriétés
Formule moléculaire |
C18H27ClRu |
|---|---|
Poids moléculaire |
379.9 g/mol |
InChI |
InChI=1S/C10H15.C8H12.ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-4-6-8-7-5-3-1;;/h1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1 |
Clé InChI |
MQMQNIQJGNBEMG-UHFFFAOYSA-M |
SMILES canonique |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CC=CCCC=C1.Cl[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14793792.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14793808.png)
![(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14793814.png)

![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)



![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)

![1-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B14793892.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)
